N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine
Description
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine is a substituted cyclobutanamine derivative featuring a 4-bromo-2-chlorophenyl moiety attached via a methylene bridge to the cyclobutane ring. The compound’s bromo and chloro substituents on the phenyl ring likely influence its electronic and steric characteristics, which are critical in drug discovery contexts such as receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGVSMYYDMTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related cyclobutanamine derivatives, highlighting variations in substituents, molecular weights, and synthesis yields:
Substituent Effects on Physicochemical Properties
- Halogen Substituents : Bromine and chlorine in the target compound likely increase lipophilicity (logP) compared to analogues with methoxy (e.g., ) or fluorine (e.g., ) groups. This could enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic Additions : Compounds like 9q (morpholine) and 9s (dihydrobenzofuran) introduce polar or rigid motifs, improving solubility or conformational stability but deviating from the target’s simpler phenyl-cyclobutanamine scaffold .
Research Implications and Gaps
While the target compound’s exact biological activity remains uncharacterized in the provided evidence, its structural relatives highlight key trends:
- Antiviral Potential: Morpholine- and benzofuran-containing analogues were synthesized for antiviral screening , suggesting the target could be explored in similar contexts.
- Computational Modeling : Machine learning approaches (referenced in ) could predict the target’s ADMET properties or receptor interactions based on its halogenated aryl group.
Biological Activity
N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrClN
- Molecular Weight : 253.57 g/mol
- Structural Features : The compound consists of a cyclobutanamine core with a phenyl ring substituted by bromine and chlorine atoms. These halogen substituents are believed to influence its biological interactions.
Biological Activity
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anticancer Effects : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms by which this compound exerts these effects are still under investigation.
- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood disorders or neurodegenerative diseases.
The mechanism of action for this compound is hypothesized to involve:
- Binding to Enzymes/Receptors : The halogen substituents may enhance binding affinity to specific enzymes or receptors, modulating their activity.
- Alteration of Biochemical Pathways : By interacting with molecular targets, the compound may influence various signaling pathways, which could lead to its observed biological effects.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Similar cyclobutanamine core | Different halogen positioning |
| N-[(2,4-difluorophenyl)methyl]cyclobutanamine | Contains two fluorine atoms | Variation in halogen count and position |
| 1-(3-chlorophenyl)cyclobutanamine | Chlorine instead of bromine and fluorine | Different halogen type |
| N-(phenyl)methylcyclobutanamine | No halogens present | Lacks halogen substituents |
Case Studies and Research Findings
- Anticancer Research : A study conducted on derivatives of cyclobutanamines showed that certain analogs could inhibit cell proliferation in various cancer cell lines. This compound could be explored in similar assays to evaluate its efficacy against specific cancer types.
- Antimicrobial Testing : In vitro tests have been performed on related compounds demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should focus on determining the spectrum of activity for this compound.
- Neuropharmacological Studies : Research into other brominated phenyl compounds has indicated potential interactions with serotonin and dopamine receptors, suggesting that this compound may similarly affect neurotransmitter systems.
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine?
The synthesis typically involves sequential alkylation and halogenation steps. A common approach includes:
- Step 1 : Alkylation of cyclobutanamine with 4-bromo-2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Characterization employs: - NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclobutane ring integrity.
- Mass spectrometry (MS) for molecular weight verification (expected MW: 274.56 g/mol).
- High-resolution X-ray crystallography (using SHELX programs ) for absolute stereochemical confirmation.
Q. How can the compound’s structure be elucidated when crystallographic data is ambiguous?
- Combine X-ray diffraction (SHELXL refinement ) with density functional theory (DFT) calculations to resolve bond-length or angle discrepancies.
- Validate using ORTEP-III for graphical representation of thermal ellipsoids .
- Cross-reference with HPLC purity data (>95%) and FTIR spectroscopy to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes like cytochrome P450 or serotonin receptors, leveraging the halogen atoms’ van der Waals interactions .
- In vitro assays :
- Measure binding affinity via surface plasmon resonance (SPR) or fluorescence polarization .
- Assess metabolic stability using hepatic microsomal assays (monitor degradation via LC-MS).
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Br with F or Cl) to evaluate halogen-dependent bioactivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Systematic reproducibility checks :
- Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa).
- Validate purity (>99% via HPLC) to rule out impurity-driven effects.
- Meta-analysis : Compare datasets using multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time) .
- Mechanistic follow-up : Use knockout models or RNA interference to confirm target specificity if off-target effects are suspected.
Q. What advanced analytical techniques are critical for studying degradation products or metabolites?
- LC-HRMS : Identify metabolites via accurate mass measurements (e.g., bromine isotopic patterns).
- NMR-based metabolomics : Track structural changes in degradation pathways (e.g., demethylation or ring-opening).
- Toxicological profiling : Use Ames tests or Comet assays to assess mutagenicity of degradation byproducts .
Methodological Considerations
Q. How to optimize reaction yields while minimizing side products?
- Design of experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity).
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) and improve yield by 15–20% .
- In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust conditions dynamically.
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (critical for blood-brain barrier penetration).
- pKa prediction : Tools like ADMET Predictor assess protonation states under physiological conditions.
- Solubility modeling : COSMO-RS simulations guide solvent selection for crystallization .
Data Validation and Reporting
Q. How to ensure crystallographic data meets publication standards?
Q. What statistical frameworks are suitable for SAR dataset analysis?
- Machine learning : Train random forest models on descriptor sets (e.g., MOE2D, ECFP4) to predict activity cliffs.
- Bayesian modeling : Quantify uncertainty in IC₅₀ values across replicates.
- Cluster analysis : Group analogs by substituent patterns to identify activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
